Hexadecyl methanesulfonate

CAS No.: 20779-14-0

Cat. No.: VC7929217

Molecular Formula: C17H36O3S

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20779-14-0 |

|---|---|

| Molecular Formula | C17H36O3S |

| Molecular Weight | 320.5 g/mol |

| IUPAC Name | hexadecyl methanesulfonate |

| Standard InChI | InChI=1S/C17H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3 |

| Standard InChI Key | FESYLDKBOOCXRD-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCOS(=O)(=O)C |

| Canonical SMILES | CCCCCCCCCCCCCCCCOS(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

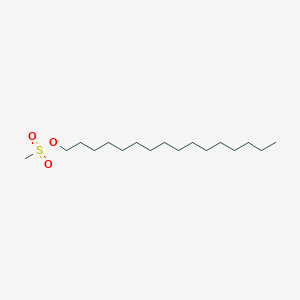

Hexadecyl methanesulfonate is systematically named methanesulfonic acid hexadecyl ester. Its IUPAC name is hexadecyl methanesulfonate, and its structure is defined by the SMILES notation CCCCCCCCCCCCCCCCOS(=O)(=O)C . The InChIKey FESYLDKBOOCXRD-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Molecular Geometry

The compound’s long alkyl chain confers hydrophobicity, while the polar sulfonate group enhances solubility in organic solvents such as chloroform and methanol . X-ray crystallography data, though limited for this specific compound, suggest that analogous methanesulfonate esters adopt staggered conformations to minimize steric hindrance between the sulfonate group and alkyl chain .

Physicochemical Properties

Hexadecyl methanesulfonate’s properties are critical for its functional applications:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 320.53 g/mol | |

| Boiling Point | Not reported | - |

| Density | ~1.06 g/cm³ (estimated) | |

| Solubility | Chloroform, Ethyl Acetate | |

| Refractive Index | 1.432–1.436 |

The compound’s predicted collision cross section (CCS) varies with adduct formation, as shown below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 321.24581 | 182.8 |

| [M+Na]⁺ | 343.22775 | 189.7 |

| [M-H]⁻ | 319.23125 | 180.4 |

These values, derived from ion mobility spectrometry, highlight its behavior in mass spectrometric analyses .

Synthesis and Industrial Production

While detailed synthetic protocols are absent from non-restricted sources, methanesulfonate esters are typically synthesized via acid-catalyzed esterification of methanesulfonic acid with alcohols . For hexadecyl methanesulfonate, the reaction likely involves:

Industrial processes may employ continuous-flow reactors to optimize yield and purity, though specific conditions remain proprietary .

Chemical Reactivity and Stability

Hydrolysis

In aqueous environments, hexadecyl methanesulfonate undergoes hydrolysis to regenerate methanesulfonic acid and hexadecanol:

This reaction is accelerated under acidic or basic conditions, necessitating anhydrous storage .

Nucleophilic Substitution

The sulfonate group acts as a leaving group, enabling alkylation reactions with nucleophiles (e.g., amines, thiols) . Such reactivity is exploited in organic synthesis to introduce long alkyl chains into target molecules.

Applications and Functional Roles

Surfactant and Emulsifier

The compound’s amphiphilic nature makes it effective in stabilizing emulsions and reducing surface tension . Its performance surpasses shorter-chain analogs (e.g., hexyl methanesulfonate) due to enhanced hydrophobic interactions .

Pharmaceutical Intermediates

Hexadecyl methanesulfonate serves as a precursor in drug formulation, particularly for lipophilic prodrugs. Its ability to improve drug solubility and bioavailability is under investigation, though clinical data remain limited .

Antifungal Activity

Preliminary studies suggest activity against Candida tropicalis biofilms, potentially disrupting membrane integrity . Comparatively, dodecyl benzenesulfonate exhibits broader antimicrobial efficacy but lower specificity .

Comparative Analysis of Alkyl Methanesulfonates

| Compound | Molecular Formula | Key Feature |

|---|---|---|

| Hexyl methanesulfonate | Shorter chain, higher volatility | |

| Dodecyl benzenesulfonate | Superior detergent properties | |

| Octadecyl methanesulfonate | Enhanced hydrophobicity |

Future Research Directions

-

Mechanistic Studies: Elucidate its biofilm disruption mechanism via membrane interaction assays.

-

Drug Delivery Systems: Optimize its use in nanoparticle-based formulations for hydrophobic drugs.

-

Environmental Impact: Assess biodegradability and ecotoxicological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume